4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is a chemical compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to an amino-methyl group, which is further connected to a methylbutanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride typically involves the reduction of Schiff bases. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed to achieve the reduction of the Schiff base intermediates. The process parameters, such as pressure and temperature, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methoxyphenyl)methyl]amino}-2-methylpropan-1-ol
- 4-{[(4-chlorophenyl)methyl]amino}-2-methylbutan-2-ol
- 2-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-1-ol
Uniqueness
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a secondary amine. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
2763778-96-5 |
---|---|
Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.